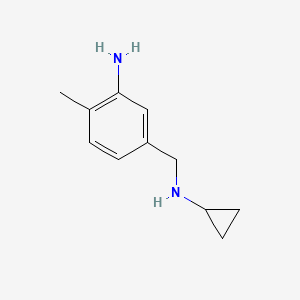

5-Cyclopropylaminomethyl-2-methyl-phenylamine

Description

5-Cyclopropylaminomethyl-2-methyl-phenylamine is a substituted aniline derivative featuring a phenyl ring with a methyl group at position 2 and a cyclopropylaminomethyl group at position 5. Structural analogs from the evidence, such as substituted anilines and heterocyclic derivatives, may offer indirect clues for comparison .

Properties

IUPAC Name |

5-[(cyclopropylamino)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8-2-3-9(6-11(8)12)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFOQAJWOYKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropylaminomethyl-2-methyl-phenylamine is a compound of interest in medicinal chemistry, particularly in the context of drug development for neurological disorders such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an aminomethyl chain, which is linked to a methyl-substituted phenyl ring. This structure is significant as it influences the compound's pharmacokinetic properties and biological interactions.

Research indicates that compounds with similar structures often function as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 inhibitors are designed to reduce the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. The cyclopropyl group enhances the binding affinity and selectivity toward BACE1 by optimizing molecular interactions within the active site of the enzyme .

In Vitro Assays

The biological activity of this compound can be assessed through various in vitro assays, including:

- BACE1 Inhibition : The compound exhibits significant inhibitory activity against BACE1, with IC50 values indicating potent effects at low concentrations.

- Selectivity Profiles : Studies show that analogues containing cyclopropyl groups maintain favorable selectivity over other enzymes like BACE2 and CatD, crucial for minimizing off-target effects .

Table 1: In Vitro Activity Summary

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | WCA IC50 (nM) | MDR Efflux Ratio |

|---|---|---|---|---|---|

| This compound | 0.078 | 0.228 | >100 | 0.024 | 3.2 |

Case Study: Efficacy in Animal Models

In vivo studies have demonstrated that the cyclopropyl derivative can effectively penetrate the blood-brain barrier, which is critical for treating central nervous system disorders. For instance, when administered to wild-type mice at doses of 10 and 100 mg/kg, significant reductions in brain amyloid-beta levels were observed, particularly at higher doses . This suggests not only efficacy but also potential for therapeutic application.

Pharmacokinetic Profile

The pharmacokinetic properties are essential for evaluating the clinical viability of any compound. The cyclopropyl group contributes to favorable absorption and distribution characteristics while minimizing metabolic degradation. Studies report a half-life suitable for therapeutic dosing regimens, with minimal toxicity observed in preliminary trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on substituted anilines and pyrrolo-pyrimidine derivatives synthesized via Suzuki-Miyaura coupling. Below is a comparative analysis of key structural and synthetic features:

Substituent Position and Functional Groups

- 5-Cyclopropylaminomethyl-2-methyl-phenylamine: Positions: Methyl at C2, cyclopropylaminomethyl at C5. Functional Groups: Primary amine (-NH₂) and cyclopropylamine (-CH₂-NH-C₃H₅).

- 5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (Evidence Compound, Preparation 12): Positions: Methyl at C2 (phenyl), methyl at C7 (pyrrolo-pyrimidine). Functional Groups: Primary amine (-NH₂) on phenyl and pyrimidine rings.

- 2-Amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-isopropyl-pyridine-3-carboxamide (Example 1): Positions: Methyl at C2 (phenyl), difluorophenyl-hydroxy-acetyl at C4 (phenyl). Functional Groups: Carboxamide (-CONH-iPr), acetylated amine, and fluorine substituents. Bioactivity: Fluorine and carboxamide groups likely enhance metabolic stability and target interaction .

Physicochemical Properties

Research Findings and Implications

- Catalytic Efficiency : Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran enabled efficient Suzuki coupling for Preparation 12 (51% yield after chromatography) . Similar conditions might apply to synthesizing the target compound’s analogs.

- Purification Challenges : Chromatography (hexane/acetone gradient) was critical for isolating polar intermediates, a step likely relevant to purifying the target compound.

- Bioactivity Trends : Fluorinated and heterocyclic groups in the evidence compounds suggest enhanced pharmacokinetic profiles compared to simpler anilines like the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.